molecular formula C11H13NO3S B2638106 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid CAS No. 188718-07-2

1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2638106
CAS No.: 188718-07-2
M. Wt: 239.29
InChI Key: AAYIFEJNJRFLKJ-UHFFFAOYSA-N
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Description

1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is a compound that features a thiophene ring attached to a pyrrolidine ring via an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid typically involves the reaction of thiophene-2-acetic acid with pyrrolidine-2-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-10(7-8-3-2-6-16-8)12-5-1-4-9(12)11(14)15/h2-3,6,9H,1,4-5,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYIFEJNJRFLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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